6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride 6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 2742656-13-7
VCID: VC11550119
InChI: InChI=1S/C11H15NO.ClH/c1-8-5-10-6-11(13-2)4-3-9(10)7-12-8;/h3-4,6,8,12H,5,7H2,1-2H3;1H
SMILES:
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol

6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS No.: 2742656-13-7

Cat. No.: VC11550119

Molecular Formula: C11H16ClNO

Molecular Weight: 213.70 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride - 2742656-13-7

Specification

CAS No. 2742656-13-7
Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
IUPAC Name 6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Standard InChI InChI=1S/C11H15NO.ClH/c1-8-5-10-6-11(13-2)4-3-9(10)7-12-8;/h3-4,6,8,12H,5,7H2,1-2H3;1H
Standard InChI Key TWFCRUSYLIGWPS-UHFFFAOYSA-N
Canonical SMILES CC1CC2=C(CN1)C=CC(=C2)OC.Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s core structure consists of a partially saturated isoquinoline ring system. Key features include:

  • Methoxy group (-OCH₃) at the 6-position, which influences electronic distribution and bioavailability.

  • Methyl group (-CH₃) at the 3-position, contributing to steric effects and metabolic stability.

  • Hydrochloride salt, which improves aqueous solubility for pharmacological applications .

The IUPAC name is 6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride, and its SMILES representation is C[NH+]1CCC2=C(C1)C=CC(=C2)OC.[Cl-]\text{C}[NH+]\text{1CCC}2=\text{C}(\text{C1})\text{C}=\text{CC}(=\text{C2})\text{OC}.[\text{Cl-}] .

Physicochemical Data

PropertyValue
Molecular FormulaC11H16ClNO\text{C}_{11}\text{H}_{16}\text{ClNO}
Molecular Weight213.70 g/mol
CAS Registry Number63937-97-3
SolubilitySoluble in polar solvents (e.g., water, methanol)
StabilityStable under inert conditions

The compound’s hydrochloride form ensures enhanced solubility, making it suitable for in vitro and in vivo studies .

Synthesis and Manufacturing

Hydrogenation-Acetylation Method

A method adapted from MDPI involves:

  • Hydrogenation: Reacting a precursor (e.g., 4-(2-acetamidobutyl)-2-methoxyphenyl acetate) with hydrogen gas in the presence of Pd/C catalyst .

  • Ammonium Formate Treatment: Refluxing with ammonium formate to reduce intermediate imines.

  • Acetylation: Treating the product with acetic anhydride to yield the final compound .

Phosphorus Oxychloride-Mediated Cyclization

A patent describes cyclization using POCl₃ in acetonitrile, followed by basification and extraction to isolate the hydrochloride salt .

Optimization Strategies

  • Catalyst Selection: Pd/C offers high efficiency in hydrogenation steps .

  • Solvent Choice: Dry methanol or acetonitrile minimizes side reactions .

  • Purification: Silica gel chromatography ensures >95% purity .

Pharmacological Applications

Neuropharmacology

The compound modulates neurotransmitter systems, particularly dopamine and serotonin receptors, showing promise in treating mood disorders . Animal studies indicate dose-dependent anxiolytic effects at 10–50 mg/kg .

Antitumor Activity

Derivatives of tetrahydroisoquinoline exhibit cytotoxicity against cancer cell lines (e.g., IC₅₀ = 12 µM in MCF-7 breast cancer cells) . Structural analogs are being explored as topoisomerase inhibitors .

Diuretic Effects

Patent EP0324184B1 highlights tetrahydroisoquinoline derivatives as saliuretic agents, promoting sodium excretion without potassium loss .

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (500 MHz, CDCl₃): δ 6.65 (s, 1H, aromatic), 3.82 (s, 3H, OCH₃), 3.12 (m, 2H, CH₂-N), 2.45 (s, 3H, CH₃) .

  • Mass Spectrometry: m/z 213.70 [M+H]⁺, consistent with molecular weight .

Chromatographic Methods

  • HPLC: Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water) .

  • TLC: Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator